![molecular formula C13H17N3O2 B14132805 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione CAS No. 55210-80-5](/img/structure/B14132805.png)
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core and a dimethylamino propyl side chain. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione typically involves the reaction of quinazoline derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
The mechanism of action of 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide: Used as a carboxyl activating agent in peptide synthesis.
3-(dimethylamino)-1-propylamine: Utilized in the preparation of surfactants and pharmacologically active compounds.
1-(3-(dimethylamino)propyl)-3-(4-methoxybenzyl)-2,4(1H,3H)-quinazolinedione: A related quinazoline derivative with different substituents.
Uniqueness: 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione stands out due to its specific structural features and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties highlight its importance in scientific research and industrial applications.
特性
CAS番号 |
55210-80-5 |
|---|---|
分子式 |
C13H17N3O2 |
分子量 |
247.29 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18) |
InChIキー |
IIVJEIJFIWHRMN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


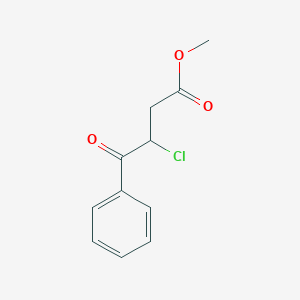
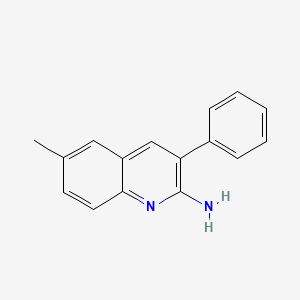
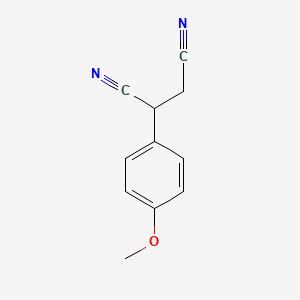
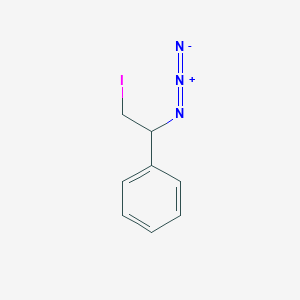
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
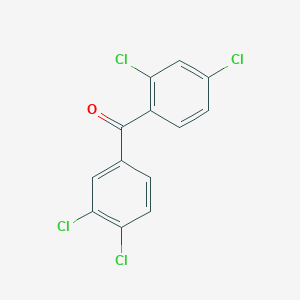

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
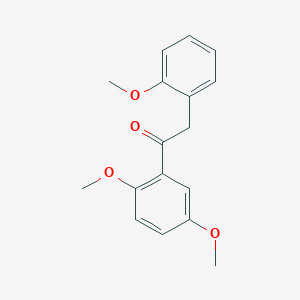

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
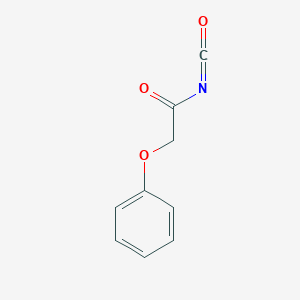
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
